
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H19F3N4OS and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine A3 Receptor Antagonism
Isoquinoline and quinazoline urea derivatives, including structures related to the compound of interest, have been identified as antagonists for the human adenosine A3 receptor. These derivatives were synthesized and tested for their affinity towards adenosine receptors, revealing that specific structural modifications on the quinazoline or isoquinoline ring can significantly increase adenosine A3 receptor affinity. This suggests potential applications in researching the human adenosine A3 receptor's role and its related biological pathways (J. V. van Muijlwijk-Koezen et al., 2000).
Anticancer Activity
Novel urea and bis-urea derivatives, related to the query compound, have been synthesized and shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma. These findings highlight the potential for derivatives of the specified compound to serve as leads in developing new anticancer drugs. The structural features of these urea derivatives contribute to their selectivity and potency, indicating their value in cancer research and therapy development (I. Perković et al., 2016).
BRAFV600E Inhibition
Aryl phenyl ureas with specific substituents have been identified as potent inhibitors of mutant and wild-type BRAF kinase. These inhibitors, which share a structural resemblance to the compound , exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models, suggesting their application in targeting BRAFV600E-mutated cancers (M. Holladay et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel urea derivatives, including the investigation of their anticancer activities, highlight the significance of these compounds in developing new therapeutic agents. Studies have demonstrated that certain urea derivatives exhibit potent antiproliferative activities against specific cancer cell lines, underscoring the potential of these compounds in cancer research (Dhokale Sandhya et al., 2020).
Chemical Synthesis and Drug Development
The chemical synthesis of urea/thiourea-based quinazolines and their applications in drug development reflect the broader research interest in these compounds. Through various synthetic approaches, researchers have developed a range of urea and thiourea derivatives, exploring their potential as therapeutic agents and tools for biological studies. This encompasses efforts to understand their mechanisms of action, optimize their pharmacological profiles, and evaluate their efficacy in disease models (Amit B. Patel et al., 2015).
特性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)17-7-3-4-8-18(17)26-19(29)27-20-25-16(13-30-20)12-28-10-9-14-5-1-2-6-15(14)11-28/h1-8,13H,9-12H2,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWYLFNOVZBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

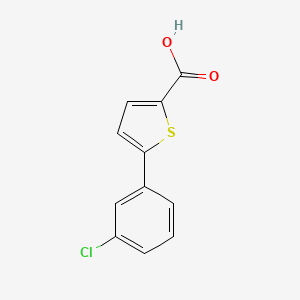
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)
![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)
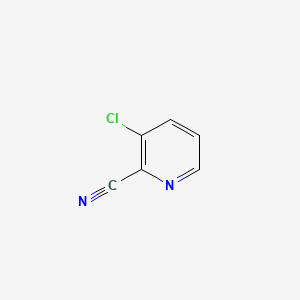
![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)
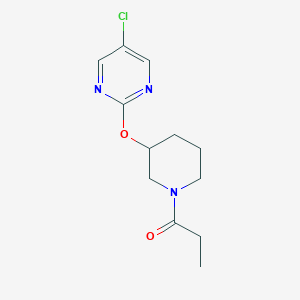
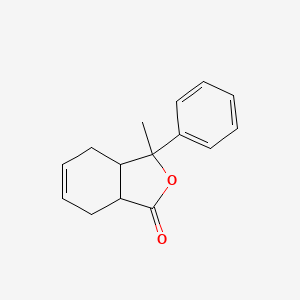
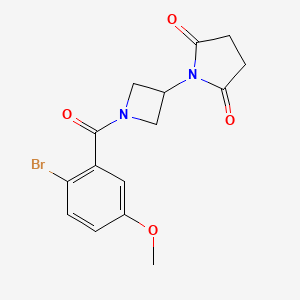

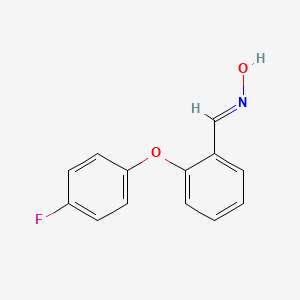
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
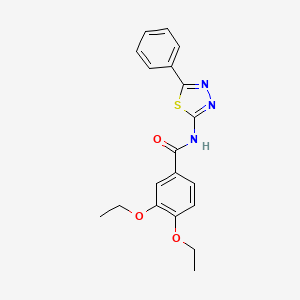
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)